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Compound of Interest

Compound Name: 2-Methylpropylboronic acid

Cat. No.: B032443 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isobutylboronic acid (CAS No. 84110-40-7), a key organoboron compound utilized in a variety

of chemical applications, including as a crucial intermediate in the synthesis of pharmaceuticals

like Bortezomib. This document presents available and predicted spectroscopic data (NMR, IR,

and MS), detailed experimental protocols, and a logical workflow for the spectroscopic analysis

of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for isobutylboronic acid are not readily available in the public

domain, several suppliers of the compound confirm its structure via NMR analysis. To provide

valuable guidance, predicted ¹H and ¹³C NMR data have been generated.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Isobutylboronic Acid
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

CH₂ 0.85 Doublet

CH 1.85 Nonet

CH₃ 0.95 Doublet

OH (variable) Singlet (broad)

Note: The chemical shift of the hydroxyl (OH) protons is highly variable and depends on factors

such as solvent, concentration, and temperature.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for Isobutylboronic Acid

Carbon Predicted Chemical Shift (ppm)

C1 (CH₂) ~30 (broad)

C2 (CH) 24.8

C3 (CH₃) 23.5

Note: The carbon atom directly attached to the boron (C1) is expected to show a broad signal

due to quadrupolar relaxation of the boron nucleus, and in many cases, it may not be observed

at all in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of boronic acids is as follows:

Sample Preparation: Dissolve 5-25 mg of isobutylboronic acid in approximately 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

The choice of solvent may influence the chemical shifts, particularly of the labile hydroxyl

protons.
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Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger sample quantity (50-100 mg) may be necessary.

Longer acquisition times with a greater number of scans are typically required due to the

low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
The infrared spectrum of isobutylboronic acid exhibits characteristic absorptions corresponding

to its functional groups. While access to full spectral data often requires a subscription to

spectral databases, the key absorption bands are well-established for boronic acids.

Table 3: Key IR Absorption Bands for Isobutylboronic Acid

Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2960-2850 Strong C-H stretch (aliphatic)

~1470-1350 Medium C-H bend (aliphatic)

~1350 Strong B-O stretch

~1200-1000 Strong C-O stretch
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Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample.

Sample Preparation: Place a small amount of crystalline isobutylboronic acid directly onto

the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Spectrum Collection: Collect the spectrum over the standard mid-IR range (e.g., 4000-400

cm⁻¹). A background spectrum of the clean, empty ATR crystal should be collected prior to

the sample measurement.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) to remove all traces of the sample.

Mass Spectrometry (MS)
Experimental mass spectral data for isobutylboronic acid is not readily available in public

databases. However, the mass spectrum of its isomer, n-butylboronic acid, provides a valuable

reference for the expected fragmentation pattern under Electron Ionization (EI).

Mass Spectrometry Data of n-Butylboronic Acid (as a
proxy)
Table 4: Major Mass Fragments for n-Butylboronic Acid (EI-MS)[1]
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m/z Relative Intensity Possible Fragment

102 Low [M]⁺ (Molecular Ion)

84 Moderate [M - H₂O]⁺

73 High [C₂H₆BO₂]⁺

56 High [C₄H₈]⁺

45 Very High [CH₂BO₂]⁺

44 Moderate [HBO₂]⁺

41 High [C₃H₅]⁺

Note: Isobutylboronic acid is expected to show a similar fragmentation pattern, with potential

variations in the relative intensities of the fragments due to the branched alkyl chain.

Experimental Protocol for Mass Spectrometry (GC-MS
with Derivatization)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of

volatile compounds. Boronic acids are often derivatized to increase their volatility and thermal

stability.

Derivatization (Silylation):

Dissolve approximately 1 mg of isobutylboronic acid in 100 µL of a dry, aprotic solvent

(e.g., pyridine or acetonitrile).

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide

(BSTFA).

Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

GC-MS Analysis:

Injector: Set the temperature to 250 °C.
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Column: Use a non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp

up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

Ion Source: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-500.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of isobutylboronic acid.
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Caption: Workflow for the spectroscopic analysis of isobutylboronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b032443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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